molecular formula C16H12F2N2S3 B11502230 [1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)-

[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)-

Cat. No.: B11502230
M. Wt: 366.5 g/mol
InChI Key: WJWZCHQYJDDKRN-UHFFFAOYSA-N
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Description

BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE typically involves the reaction of 2-fluorobenzyl chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes.

    Medicine: Research is being conducted on its potential as an anticancer agent, as it can inhibit the replication of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to cell death. The thiadiazole ring can also interact with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE can be compared with other thiadiazole derivatives such as:

    1,3,4-Thiadiazole: A simpler structure with similar biological activities.

    2,5-Bis(4-fluorophenyl)-1,3,4-thiadiazole: A compound with enhanced antimicrobial properties.

    4,4’-Difluorobenzophenone: A related compound used in the synthesis of engineering plastics.

The uniqueness of BIS({[(2-FLUOROPHENYL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12F2N2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2,5-bis[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H12F2N2S3/c17-13-7-3-1-5-11(13)9-21-15-19-20-16(23-15)22-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2

InChI Key

WJWZCHQYJDDKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3F)F

Origin of Product

United States

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